Clorhidrato de morfolina

Descripción general

Descripción

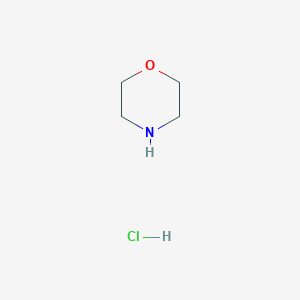

Morpholine hydrochloride is a chemical compound with the molecular formula C₄H₁₀ClNO. It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen atoms in its ring structure. Morpholine hydrochloride is commonly used in various industrial and scientific applications due to its unique chemical properties.

Aplicaciones Científicas De Investigación

Morpholine hydrochloride has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

Morpholine hydrochloride, a derivative of morpholine, has been found to have various targets depending on its application. For instance, in the case of Amorolfine , a morpholine antifungal drug, the primary targets are the fungal enzymes D14 reductase and D7-D8 isomerase . These enzymes play a crucial role in the sterol synthesis pathways of fungi .

Mode of Action

Amorolfine, a morpholine derivative, inhibits the fungal enzymes D14 reductase and D7-D8 isomerase . This inhibition affects fungal sterol synthesis pathways, leading to the depletion of ergosterol and causing ignosterol to accumulate in the fungal cytoplasmic cell membranes . This disruption in the sterol synthesis pathway can lead to changes in the fungal cell membrane, affecting its function and viability .

Biochemical Pathways

The inhibition of D14 reductase and D7-D8 isomerase enzymes disrupts the sterol synthesis pathways in fungi . This leads to a decrease in ergosterol, an essential component of fungal cell membranes, and an accumulation of ignosterol . The alteration in the composition of the cell membrane can affect the cell’s functions and survival .

Result of Action

The result of Morpholine hydrochloride’s action can vary depending on its application. For instance, in the case of Amorolfine, the disruption of the sterol synthesis pathway in fungi can lead to changes in the fungal cell membrane, affecting its function and viability . This can result in the death of the fungal cells, thereby treating the fungal infection .

Análisis Bioquímico

Biochemical Properties

Morpholine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One notable interaction is with succinate dehydrogenase, an enzyme involved in the citric acid cycle. Morpholine hydrochloride acts as an inhibitor of succinate dehydrogenase, thereby affecting cellular respiration and energy production . Additionally, morpholine hydrochloride has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances . These interactions highlight the compound’s potential impact on metabolic processes and its utility in biochemical research.

Cellular Effects

Morpholine hydrochloride influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In cancer research, morpholine hydrochloride derivatives have been used to enhance cancer cell internalization and targeting . The compound’s ability to localize in lysosomes and mitochondria suggests its involvement in cellular organelle function and integrity. Furthermore, morpholine hydrochloride has been shown to exhibit cytotoxic effects on cancer cells, with a lower half-maximal inhibitory concentration (IC50) compared to normal cells . These findings indicate its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of morpholine hydrochloride involves its interactions with various biomolecules. The compound’s amine and ether functional groups enable it to form stable complexes with enzymes and proteins. For instance, morpholine hydrochloride inhibits succinate dehydrogenase by binding to its active site, thereby preventing the enzyme from catalyzing the oxidation of succinate to fumarate . Additionally, morpholine hydrochloride’s interaction with cytochrome P450 enzymes involves the formation of a stable complex, which affects the enzyme’s catalytic activity . These molecular interactions underscore the compound’s potential to modulate biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of morpholine hydrochloride can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that morpholine hydrochloride is relatively stable under standard laboratory conditions . Prolonged exposure to the compound may lead to changes in cellular metabolism and function. For example, chronic exposure to morpholine hydrochloride has been associated with alterations in nervous system activity and blood pressure in animal models . These findings highlight the importance of monitoring the temporal effects of morpholine hydrochloride in experimental settings.

Dosage Effects in Animal Models

The effects of morpholine hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and adverse effects . At higher doses, morpholine hydrochloride can cause significant toxic effects, including nephrotoxicity and hyperplasia of the forestomach epithelium . These dose-dependent effects underscore the importance of determining the appropriate dosage for experimental and therapeutic applications. Additionally, the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion, play a crucial role in its overall impact on animal models .

Metabolic Pathways

Morpholine hydrochloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. One key enzyme in its metabolic pathway is morpholine monooxygenase, which catalyzes the biotransformation of morpholine to 2-(2-aminoethoxy)acetic acid . This reaction involves the incorporation of an oxygen atom into the morpholine ring, leading to the formation of a more polar metabolite. The subsequent steps in the metabolic pathway involve further oxidation and degradation of the metabolite, ultimately resulting in the formation of glycolate and glyoxylate . These metabolic transformations highlight the compound’s role in cellular metabolism and its potential impact on metabolic flux.

Transport and Distribution

The transport and distribution of morpholine hydrochloride within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound’s relatively small size and polar nature facilitate its diffusion across cell membranes . Additionally, morpholine hydrochloride has been shown to interact with organic anion transporting polypeptides (OATPs), which mediate its uptake into cells . Once inside the cell, the compound can localize to specific organelles, such as lysosomes and mitochondria, where it exerts its biochemical effects . These findings underscore the importance of understanding the transport and distribution mechanisms of morpholine hydrochloride in cellular systems.

Subcellular Localization

Morpholine hydrochloride exhibits specific subcellular localization patterns that influence its activity and function. The compound has been observed to accumulate in lysosomes and mitochondria, suggesting its involvement in organelle-specific processes . Additionally, morpholine hydrochloride’s localization to the nucleus has been linked to its ability to modulate gene expression and DNA binding . These subcellular localization patterns highlight the compound’s potential to target specific cellular compartments and influence various biochemical pathways. Understanding the factors that govern the subcellular localization of morpholine hydrochloride is crucial for elucidating its mechanism of action and therapeutic potential.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Morpholine hydrochloride can be synthesized through the reaction of morpholine with hydrochloric acid. The process involves the following steps:

Reaction with Hydrochloric Acid: Morpholine is treated with hydrochloric acid to form morpholine hydrochloride. [ \text{C}_4\text{H}_9\text{NO} + \text{HCl} \rightarrow \text{C}{10}\text{ClNO} ]

Industrial Production Methods: Industrial production of morpholine hydrochloride typically involves the dehydration of diethanolamine with concentrated sulfuric acid, followed by neutralization with hydrochloric acid. Another method involves the reaction of bis(2-chloroethyl)ether with ammonia, producing morpholine and ammonium chloride as by-products .

Análisis De Reacciones Químicas

Types of Reactions: Morpholine hydrochloride undergoes various chemical reactions, including:

Oxidation: Morpholine can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert morpholine derivatives to simpler amines.

Substitution: Morpholine hydrochloride can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly employed.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Simpler amines.

Substitution: Various substituted morpholine derivatives.

Comparación Con Compuestos Similares

- Piperidine

- Pyrrolidine

- Tetrahydrofuran

Morpholine hydrochloride’s versatility and unique properties make it a valuable compound in both scientific research and industrial applications.

Actividad Biológica

Morpholine hydrochloride, a derivative of morpholine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of morpholine hydrochloride, including its pharmacological properties, toxicological assessments, and potential therapeutic applications.

Overview of Morpholine Hydrochloride

Morpholine hydrochloride is a white crystalline compound formed from the reaction of morpholine with hydrochloric acid. It is characterized by its solubility in water and alcohol, with a pH of approximately 4.5 for a 1% solution . Its unique structure allows it to act as a versatile scaffold in drug design, contributing to various biological activities.

Biological Activities

Morpholine hydrochloride exhibits a wide range of biological activities, which can be categorized as follows:

- Antimicrobial Activity : Morpholine derivatives have shown significant antibacterial and antifungal properties. Studies indicate that these compounds can inhibit the growth of various pathogens, including strains resistant to conventional antibiotics .

- Anticancer Properties : Several morpholine-based compounds have demonstrated cytotoxic effects against cancer cell lines. Research highlights their ability to induce apoptosis and inhibit tumor growth through various mechanisms, including enzyme inhibition and disruption of cellular processes .

- Antioxidant Effects : Morpholine derivatives have been studied for their radical scavenging abilities, contributing to their potential use in preventing oxidative stress-related diseases .

- Neuroprotective Effects : Some studies suggest that morpholine compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders .

Pharmacological Mechanisms

The biological activity of morpholine hydrochloride can be attributed to several pharmacological mechanisms:

- Enzyme Inhibition : Morpholine derivatives often serve as inhibitors for various enzymes, including cyclooxygenases (COX), which are involved in inflammation and pain pathways .

- Metal Chelation : Morpholine compounds can chelate metal ions, enhancing their biological efficacy. This property is particularly relevant in the development of metal-based drugs with improved pharmacokinetics .

- Cell Membrane Interaction : The lipophilic nature of morpholine allows it to interact with cell membranes, facilitating drug delivery and enhancing bioavailability .

Toxicological Assessments

While morpholine hydrochloride shows promising biological activities, its safety profile must be considered:

- Acute Toxicity Studies : Toxicity assessments have indicated that morpholine hydrochloride can cause adverse effects at high doses. In animal studies, symptoms included liver and kidney damage at doses exceeding 160 mg/kg body weight per day .

- Repeated Dose Toxicity : Long-term exposure studies revealed significant organ damage, particularly affecting the liver and kidneys, with a lowest observed adverse effect level (LOAEL) determined at 90 mg/kg body weight per day in guinea pigs .

- Genotoxicity : Current evidence suggests that morpholine hydrochloride is not genotoxic; however, further studies are needed to fully understand its long-term effects on genetic material .

Case Studies

Several case studies highlight the therapeutic potential of morpholine derivatives:

- Anticancer Activity : A study demonstrated that morpholine-based compounds exhibited potent cytotoxicity against human breast cancer cell lines (MCF-7) with IC50 values significantly lower than those of standard chemotherapeutics .

- Antimicrobial Efficacy : Research on synthesized morpholine derivatives showed effective inhibition against multidrug-resistant bacterial strains, suggesting their potential as new antibiotic agents .

- Neuroprotective Effects : In vivo studies indicated that certain morpholine derivatives could reduce neuroinflammation and improve cognitive function in models of Alzheimer's disease .

Propiedades

IUPAC Name |

morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-3-6-4-2-5-1;/h5H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYZHMPRERWTPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110-91-8 (Parent) | |

| Record name | Morpholine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010024892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40905287 | |

| Record name | Morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10024-89-2 | |

| Record name | Morpholine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10024-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010024892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORPHOLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28G373717I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.